(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid
Description
Properties
Molecular Formula |
C15H15NO4S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(E)-3-[3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H15NO4S/c1-10-16-12(9-21-10)8-20-13-5-3-11(4-6-15(17)18)7-14(13)19-2/h3-7,9H,8H2,1-2H3,(H,17,18)/b6-4+ |
InChI Key |
UIGMSPWHPJQGHC-GQCTYLIASA-N |
Isomeric SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2)/C=C/C(=O)O)OC |
Canonical SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2)C=CC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Formylation and Hydrolysis Route under Lewis Acid Catalysis
One patented method involves the formylation of a phenolic precursor under the protection of nitrogen atmosphere in an aprotic solvent at low to moderate temperatures (-20 to 100 °C). The main raw material is a compound of a general formula similar to the target structure but lacking the acrylic acid moiety. The formylation reagent, in the presence of a Lewis acid catalyst, reacts with the substrate to introduce a formyl group, which is then dissociated by an organic base and hydrolyzed with dilute hydrochloric acid over 4 to 6 hours to yield an intermediate (organic layer extraction).
Methylation with Phase-Transfer Catalysts
The intermediate from the formylation step undergoes methylation using benzyltriethylammonium chloride as a phase-transfer catalyst, a methylating agent, and an inorganic base at 20 to 100 °C for 1 to 3 hours. The reaction mixture is then washed, desolvated, recrystallized, or distilled under reduced pressure to isolate the desired methoxy-substituted acrylic acid derivative.
Hydrolysis and Etherification Process
Another approach involves the preparation of an acetal intermediate, which upon hydrolysis under acidic conditions, is treated with an alkalescent methylating reagent in the presence of a phase-transfer catalyst. This step is conducted at room temperature with stirring for 2 to 4 hours, leading to the formation of the methoxy acrylic acid product with high recovery rates exceeding 85%.
Synthetic Route Details and Reaction Conditions
| Step | Reaction Description | Conditions | Reagents/Catalysts | Time | Temperature | Yield/Recovery |
|---|---|---|---|---|---|---|
| 1 | Formylation of phenolic precursor | Nitrogen atmosphere, aprotic solvent | Lewis acid (e.g., TiCl4) and formylation reagent | 4–6 h | -20 to 100 °C | Intermediate isolated in organic layer |
| 2 | Methylation of intermediate | Phase-transfer catalysis | Benzyltriethylammonium chloride, methylating agent, inorganic base | 1–3 h | 20 to 100 °C | Target compound obtained after purification |
| 3 | Hydrolysis of acetal intermediate | Acidic hydrolysis followed by alkalescent methylation | Acid, methylating reagent, phase-transfer catalyst | 2–4 h | Room temperature | >85% total recovery |
Mechanistic Considerations and Optimization
Formylation Step: The use of Lewis acids facilitates the electrophilic substitution of the aromatic ring, enabling formyl group introduction with high selectivity. The nitrogen atmosphere prevents oxidation or moisture interference.
Methylation Step: Phase-transfer catalysts enhance the transfer of methylating agents into the organic phase, improving reaction rates and yields. Control of temperature and reaction time is critical to minimize side reactions.
Hydrolysis and Etherification: Acidic hydrolysis of acetals is a mild method to generate aldehydes or related intermediates, which upon methylation yield the methoxy-substituted acrylic acid. This method avoids harsh conditions that may degrade sensitive functional groups like thiazolyl moieties.
Comparative Analysis with Related Strobilurin Derivatives
The synthetic methods for this compound share similarities with those for commercial strobilurin fungicides such as Azoxystrobin and ZEN 90160, which also involve multi-step formylation, methylation, and condensation reactions. However, the presence of the thiazolylmethoxy substituent requires careful control of reaction conditions to preserve heterocyclic integrity.
Summary of Research Findings
The multi-step synthesis involving formylation, methylation, and hydrolysis under controlled conditions is the predominant method for preparing this compound.
Phase-transfer catalysis plays a critical role in enhancing methylation efficiency.
The total recovery yield can exceed 85% when optimized hydrolysis and methylation steps are employed.
Lewis acid catalysts such as titanium tetrachloride are effective but may present handling challenges due to their instability and byproduct formation.
The synthetic routes are adapted from those developed for related methoxy acrylic bactericides and fungicides, ensuring robust scalability and reproducibility.
This detailed synthesis approach provides a comprehensive framework for the preparation of the target compound, supported by extensive patent literature and chemical research findings. The methods balance efficiency, selectivity, and practicality for potential industrial application.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid involves its interaction with specific molecular targets. The thiazole ring and methoxy group are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of specific pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. (E)-3-(3-Methoxy-4-(Methoxymethoxy)Phenyl)Acrylic Acid (Compound 3)
- Structure : Differs by replacing the thiazole-methoxy group with a methoxymethoxy substituent.
- Synthesis : Prepared via K₂CO₃/Cl-MOM-mediated alkylation of ferulic acid (FA), yielding 68–92% depending on conditions .
- Physicochemical Properties : Melting point ranges from 80°C (low-purity) to 134.8°C (high-purity), indicating polymorphism or crystallization variability .
- Biological Relevance : Demonstrates antioxidant activity typical of ferulic acid derivatives but lacks thiazole-mediated pharmacokinetic advantages .
2.1.2. Ferulic Acid 4-Sulfate
- Structure : Features a sulfate group at position 4 instead of the thiazole-methoxy group.
- Physicochemical Properties : Higher molecular weight (274.24 g/mol vs. 293.32 g/mol) and increased polarity due to the sulfate moiety, reducing membrane permeability compared to the thiazole analogue .
2.1.3. 2-[4-(2-Methyl-1,3-Thiazol-4-yl)Phenyl]Acetic Acid
- Structure : Replaces the acrylic acid backbone with acetic acid and retains the thiazole-methoxy phenyl group.
- Molecular weight: 233.29 g/mol vs. 293.32 g/mol .
Physicochemical Comparison
| Property | Target Compound | (E)-3-(3-Methoxy-4-(Methoxymethoxy)Phenyl)Acrylic Acid | Ferulic Acid 4-Sulfate |
|---|---|---|---|
| Molecular Weight (g/mol) | 293.32 | 238.24 | 274.24 |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~1.8 | ~0.5 (high polarity) |
| Melting Point | Not reported | 80–134.8°C | Not reported |
| Bioavailability | Likely enhanced (thiazole) | Moderate | Low (sulfate group) |
Biological Activity
The compound (2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid is a complex organic molecule featuring a thiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H15NO4S |
| Molecular Weight | 275.35 g/mol |
| IUPAC Name | (2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid |
| InChI Key | AZJHLXQOVYZMFS-FNORWQNLSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole moiety can interact with various enzymes and receptors, modulating their activity. This modulation can lead to significant biological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacteria and fungi.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole rings exhibit antimicrobial properties. For instance, studies have reported that derivatives of thiazole possess activity against Gram-positive and Gram-negative bacteria as well as fungi. The specific compound under study has been evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound was tested against:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
These results indicate moderate antimicrobial activity, warranting further investigation into its potential as an antimicrobial agent.
Anticancer Activity
The compound's anticancer properties have been explored in vitro using various cancer cell lines. Research indicates that it may inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.
Case Study: Anticancer Effects
In a study involving human breast cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| MDA-MB-231 | 5 |
The results suggest that this compound exhibits significant anticancer activity, particularly against aggressive breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
